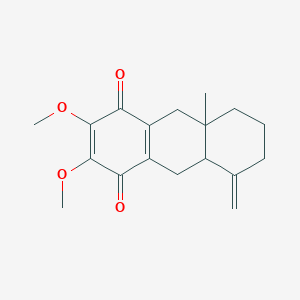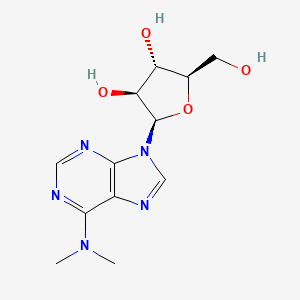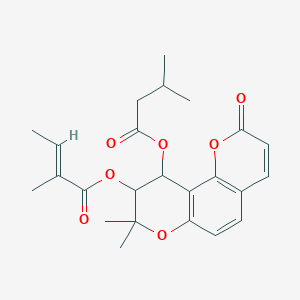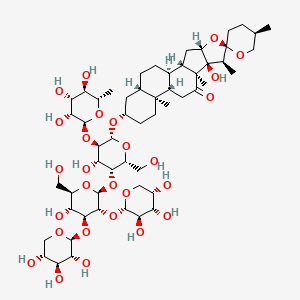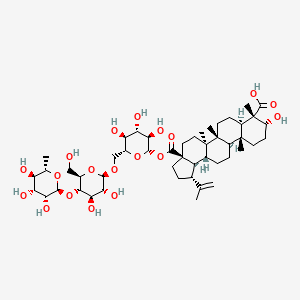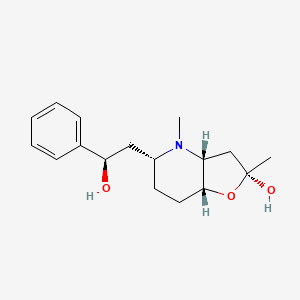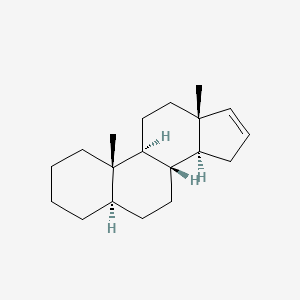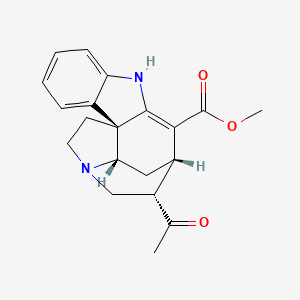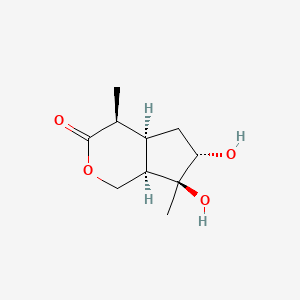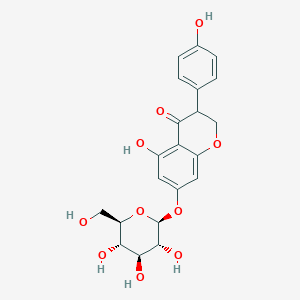![molecular formula C14H28N4O2Si3 B1244965 7-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-7H-purine](/img/structure/B1244965.png)
7-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-7H-purine is a silyl ether that is 2,6-dihydroxypurine carrying three trimethylsilyl substituents at positions O-2, O-6 and N-7. It is a silyl ether, a member of purines and a N-silyl compound.
Aplicaciones Científicas De Investigación
Chromatographic Analysis
Studies have focused on the development of gas-liquid chromatographic methods for analyzing purine and pyrimidine bases, including derivatives like 7-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-7H-purine. These methods are essential for quantitatively analyzing these compounds at various levels, ranging from macro to micro scales (Gehrke & Lakings, 1971). Similarly, chromatographic and spectrometric studies have been conducted on trimethylsilyl derivatives of purines and pyrimidines, highlighting their usefulness in identifying and determining the structure of related compounds isolated from biological samples (Muni, Altschuler, & Neicheril, 1972).
Spectrometric Studies
Mass spectrometry studies have shown that trimethylsilylation of certain purine nucleosides results in the formation of specific oxidized compounds. This reaction, and the resulting products, are potentially useful for characterizing purine nucleosides (von Minden et al., 1972).
Nucleoside Synthesis
Research has also explored the synthesis of nucleosides, such as the one-pot preparation of 6-oxopurine ribonucleosides, using trimethylsilyl derivatives. This method has been shown to be highly effective and stable for synthesizing these nucleosides (Dudycz & Wright, 1984).
Glycosylation Studies
Glycosylation of chloropurines, using N-trimethylsilylated purine derivatives, has been studied to optimize the selectivity towards specific isomers, which is crucial for further purine transformations (Tranová & Stýskala, 2021).
Radiation-Induced DNA Damage Analysis
Trimethylsilyl derivatives have been utilized in gas chromatography-mass spectrometry for studying radiation-induced damage to DNA, facilitating the quantitative analysis of modified purine and pyrimidine bases (Fuciarelli et al., 1989).
Propiedades
Nombre del producto |
7-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-7H-purine |
|---|---|
Fórmula molecular |
C14H28N4O2Si3 |
Peso molecular |
368.65 g/mol |
Nombre IUPAC |
trimethyl-(7-trimethylsilyl-2-trimethylsilyloxypurin-6-yl)oxysilane |
InChI |
InChI=1S/C14H28N4O2Si3/c1-21(2,3)18-10-15-12-11(18)13(19-22(4,5)6)17-14(16-12)20-23(7,8)9/h10H,1-9H3 |
Clave InChI |
RQUWKIAIWSIBNW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N1C=NC2=C1C(=NC(=N2)O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



